3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid chemical properties
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid chemical properties
This technical guide details the chemical properties, synthesis, and biological applications of 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid , a critical scaffold in the development of antagonists for the P2Y14 receptor.
Role: P2Y14 Receptor Antagonist Scaffold | Class: Sulfonamido Benzoic Acid
Executive Summary
3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (CAS 613658-25-6) represents a pivotal chemotype in purinergic signaling research. It serves as a high-affinity antagonist scaffold for the P2Y14 receptor (P2Y14R) , a G-protein-coupled receptor (GPCR) activated by UDP-glucose and UDP-sugars.
Unlike other P2Y subtypes, P2Y14R is uniquely associated with immune modulation, specifically neutrophil chemotaxis and the release of pro-inflammatory cytokines (IL-1β, IL-6). This molecule and its derivatives are currently under investigation for treating acute lung injury (ALI) , gouty arthritis , and sterile inflammation due to their ability to block UDP-glucose-mediated inflammatory cascades.
Physicochemical Profile
The molecule combines a polar benzoic acid headgroup (essential for receptor anchoring) with a lipophilic dichlorophenyl tail, linked by a sulfonamide bridge. This structure balances aqueous solubility with the hydrophobic requirements of the P2Y14 binding pocket.
| Property | Data | Note |
| IUPAC Name | 3-[(2,6-dichlorobenzenesulfonyl)amino]benzoic acid | |
| CAS Number | 613658-25-6 | Meta-isomer specific |
| Molecular Formula | C₁₃H₉Cl₂NO₄S | |
| Molecular Weight | 346.18 g/mol | |
| pKa (Acid) | ~4.0 (Carboxylic acid) | Ionized at physiological pH |
| pKa (Sulfonamide) | ~9.5 - 10.0 | Remains neutral at pH 7.4 |
| LogP | ~3.2 - 3.5 | Moderate lipophilicity |
| Solubility | Low in water; Soluble in DMSO, DMF | Requires polar solvents for stock |
| H-Bond Donors | 2 (COOH, NH) | Critical for Arg/Lys interactions in GPCR |
| H-Bond Acceptors | 4 (SO₂, COOH) |
Synthetic Framework
The synthesis of 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid follows a nucleophilic substitution pathway. The electron-withdrawing nature of the sulfonyl group requires careful base selection to prevent bis-sulfonylation.
Retrosynthetic Analysis
The molecule is disconnected at the sulfonamide bond, revealing two primary precursors:
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3-Aminobenzoic acid: Provides the carboxylate anchor.
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2,6-Dichlorobenzenesulfonyl chloride: Provides the hydrophobic tail.
Synthesis Workflow (DOT Visualization)
Caption: Convergent synthesis of the target sulfonamido benzoic acid via sulfonyl chloride coupling.
Detailed Protocol
Reagents: 3-Aminobenzoic acid (1.0 eq), 2,6-Dichlorobenzenesulfonyl chloride (1.1 eq), Pyridine (3.0 eq), Dichloromethane (DCM).[1]
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Dissolution: Dissolve 3-aminobenzoic acid in anhydrous DCM in a round-bottom flask.
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Base Addition: Add pyridine dropwise at 0°C. Pyridine acts as both a solvent co-factor and an HCl scavenger.
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Coupling: Add 2,6-Dichlorobenzenesulfonyl chloride slowly to the stirring mixture.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Mobile phase: MeOH/DCM 1:9).
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Quench & Workup: Evaporate DCM. Resuspend the residue in 1N HCl (aqueous) to protonate the carboxylate and remove excess pyridine.
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Isolation: The product precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.
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Purification: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Biological Mechanism of Action
This compound acts as a competitive antagonist at the P2Y14 receptor .[2]
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Endogenous Ligand: UDP-Glucose.[3]
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Signaling Pathway: P2Y14 couples to the Gαi/o protein.[4] Activation inhibits adenylate cyclase, reducing cAMP levels and mobilizing intracellular calcium via PLCβ/IP3 pathways in some cell types.
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Antagonist Effect: Binding of the benzoic acid derivative prevents the conformational change required for G-protein activation, thereby maintaining cAMP levels and suppressing chemotaxis.
P2Y14 Signaling & Inhibition Pathway
Caption: The antagonist blocks UDP-Glucose binding, preventing Gi-mediated inflammation.
Experimental Validation Protocols
A. In Vitro Calcium Mobilization Assay (FLIPR)
Since P2Y14 can couple to PLC/Ca2+ mobilization in engineered cell lines (e.g., CHO-K1 expressing Gα16), this assay validates antagonist potency.
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Cell Culture: Seed CHO-hP2Y14 cells in 96-well black-wall plates (20,000 cells/well). Incubate overnight.
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Dye Loading: Aspirate medium. Load cells with Calcium-4 assay kit dye (Molecular Devices) in HBSS buffer containing 2.5 mM Probenecid (to prevent dye efflux). Incubate 45 min at 37°C.
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Antagonist Treatment: Add serial dilutions of 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid (0.1 nM – 10 µM). Incubate for 15 min.
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Agonist Challenge: Inject UDP-Glucose (EC80 concentration, typically ~100 nM) using the FLIPR instrument.
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Readout: Measure fluorescence intensity (Ex 485 nm / Em 525 nm).
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Analysis: Calculate IC50 using a 4-parameter logistic fit. Potent derivatives in this class typically exhibit IC50 values in the single-digit nanomolar range (e.g., 2–10 nM) .
B. Metabolic Stability (Microsomal Stability)
To assess drug-likeness, stability in liver microsomes is critical.
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Incubation: Incubate 1 µM test compound with human/mouse liver microsomes (0.5 mg/mL protein) in PBS (pH 7.4).
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Initiation: Add NADPH-generating system (1 mM NADPH final).
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Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard.
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Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
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Metric: Calculate Intrinsic Clearance (CLint) and Half-life (t1/2).
References
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Ma, X., et al. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. ResearchGate.
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Junker, A., et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry.
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Jung, Y. H., et al. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core.[3] Purinergic Signalling.
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Sigma-Aldrich. 3-((2,6-dichlorophenyl)sulfonamido)benzoic acid Product Page.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1: Synthesis of 3-((2,6-Dichlorophenyl)sulfonamido)benzoic acid from 3-aminobenzoic acid and 2,6-dichlorobenzenesulfonyl chloride.